(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol
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Overview
Description
D-Panose is a mildly sweet oligosaccharide composed of three glucose units linked by 1–4 and 1–6 glycosidic bonds. It is known for its potential as a prebiotic, promoting the growth of beneficial gut bacteria. D-Panose is found in various natural sources, including Chinese rice wine and honey .
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Panose can be synthesized through enzymatic reactions involving dextransucrase, an enzyme that catalyzes the transfer of glucose units from sucrose to maltose, forming D-Panose. This reaction typically occurs in batch or fed-batch reactors under controlled conditions to optimize yield .
Industrial Production Methods
Industrial production of D-Panose involves the use of immobilized enzymes to continuously produce the compound. This method ensures a steady supply of D-Panose and enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
D-Panose undergoes various chemical reactions, including:
Oxidation: D-Panose can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in D-Panose.
Substitution: Substitution reactions can introduce new functional groups into the D-Panose molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various D-Panose derivatives with modified functional groups, which can have different properties and applications .
Scientific Research Applications
D-Panose has a wide range of scientific research applications:
Chemistry: Used as an analytical standard in various chromatographic and spectroscopic techniques.
Biology: Investigated for its prebiotic properties, promoting the growth of beneficial gut bacteria.
Industry: Used in the food industry as a non-cariogenic sweetener and as an ingredient in functional foods.
Mechanism of Action
D-Panose exerts its effects primarily through its prebiotic properties. It promotes the growth of beneficial gut bacteria such as Bifidobacterium and Lactobacillus by serving as a substrate for their fermentation. This, in turn, inhibits the growth of harmful bacteria by outcompeting them for resources .
Comparison with Similar Compounds
Similar Compounds
Isomaltose: Another oligosaccharide with similar prebiotic properties.
Maltotriose: A trisaccharide composed of three glucose units linked by 1–4 glycosidic bonds.
Kojibiose: A disaccharide with potential prebiotic effects.
Uniqueness of D-Panose
D-Panose is unique due to its specific glycosidic linkages (1–4 and 1–6), which confer distinct prebiotic properties. Its ability to promote the growth of beneficial gut bacteria while inhibiting harmful ones makes it a valuable compound in both scientific research and industrial applications .
Properties
Molecular Formula |
C18H32O16 |
---|---|
Molecular Weight |
504.4 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C18H32O16/c19-1-4-7(21)9(23)13(27)17(32-4)30-3-6-8(22)10(24)14(28)18(33-6)34-15-5(2-20)31-16(29)12(26)11(15)25/h4-29H,1-3H2/t4-,5-,6-,7-,8-,9+,10+,11-,12-,13-,14-,15-,16+,17+,18-/m1/s1 |
InChI Key |
OWEGMIWEEQEYGQ-QNHQVNOCSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)O)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)O)CO)O)O)O)O)O)O)O |
Origin of Product |
United States |
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